2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide
Description
2-(3-Acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide is a synthetic acetamide derivative featuring a 3-acetyl-substituted indole core linked to an N-phenethyl acetamide group. This compound is of interest due to its structural complexity, which combines electron-withdrawing (acetyl) and lipophilic (phenethyl) moieties.
Properties
IUPAC Name |
2-(3-acetylindol-1-yl)-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-15(23)18-13-22(19-10-6-5-9-17(18)19)14-20(24)21-12-11-16-7-3-2-4-8-16/h2-10,13H,11-12,14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHMGBXVMNWIOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The indole core is then acetylated at the 3-position using acetic anhydride in the presence of a catalyst such as pyridine.
Amidation: The acetylated indole is reacted with 2-phenylethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final acetamide product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The indole core can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction could produce indole-3-ethanol derivatives.
Scientific Research Applications
Anticancer Potential
Research has indicated that indole derivatives, including 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide, exhibit significant anticancer properties. A study involving various indole derivatives demonstrated their ability to inhibit the growth of multiple cancer cell lines. The structure–activity relationship (SAR) analysis revealed that modifications to the indole core could enhance anticancer efficacy .
Case Study:
In a screening conducted at the National Cancer Institute (NCI), compounds similar to this compound showed promising results against human tumor cell lines, with some exhibiting GI50 values in the low micromolar range .
Antimicrobial Activity
Indole derivatives possess antimicrobial properties, making them candidates for developing new antibiotics. The ability of this compound to interact with bacterial membranes has been explored, suggesting potential efficacy against both Gram-positive and Gram-negative bacteria .
Pharmacological Applications
The compound's pharmacological profile suggests several applications in drug development:
- Antiviral Agents : Preliminary studies indicate that indole derivatives can inhibit viral replication, particularly against RNA viruses like SARS-CoV-2. This highlights the potential of this compound in antiviral therapy .
- Anti-inflammatory Agents : Indoles are known to modulate inflammatory pathways, which could position this compound as a candidate for treating inflammatory diseases .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Structural Feature | Description | Implication on Activity |
|---|---|---|
| Indole Ring | Core structure with diverse reactivity | Enhances biological interactions |
| Acetyl Group | Modifies electronic properties | Influences binding affinity |
| Phenethyl Moiety | Increases lipophilicity | Affects membrane permeability |
Mechanism of Action
The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The acetyl and phenylethyl groups may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with its analogs:
Key Observations:
Chirality : The (S)-configured phenethyl analog () demonstrates how stereochemistry can influence crystallographic packing (orthorhombic system) and biological target interactions .
Polarity Modifications : Hydroxy-substituted analogs () exhibit higher polarity due to hydrogen bonding, which may improve aqueous solubility but limit membrane permeability compared to the acetylated target .
Biological Activity
2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide is a synthetic organic compound belonging to the indole derivatives class, which are recognized for their diverse biological activities. This compound, identified by its molecular formula and a molecular weight of 320.39 g/mol, has garnered attention in medicinal chemistry due to its potential therapeutic applications.
Chemical Structure and Properties
The compound features an indole core substituted with an acetyl group at the 3-position and an acetamide linkage to a phenylethyl group. The structural characteristics and physicochemical properties of the compound are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Weight | 320.39 g/mol |
| Molecular Formula | C20H20N2O2 |
| LogP | 2.4636 |
| Polar Surface Area | 40.11 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The indole core can modulate enzyme activities, while the acetyl and phenylethyl groups may enhance binding affinity and specificity towards these targets, potentially leading to a range of pharmacological effects.
Biological Activities
Research indicates that indole derivatives exhibit various biological activities such as:
- Antimicrobial Activity : Indole compounds have shown promising antimicrobial properties against several pathogens.
- Anticancer Effects : Certain indole derivatives are known for their ability to inhibit cancer cell proliferation and induce apoptosis.
- Anti-inflammatory Properties : Some studies suggest that these compounds may reduce inflammation by modulating inflammatory pathways.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that indole derivatives exhibit significant cytotoxic effects on cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. For instance, compounds similar to this compound have been reported to inhibit growth in breast cancer cells (MDA-MB-231) with IC50 values in the low micromolar range .
- Neuroprotective Effects : Research has indicated that certain indole derivatives can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .
- Anti-inflammatory Mechanisms : A comparative study showed that indole compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in animal models of arthritis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves two key steps: (1) Formation of the indole core via cyclization of phenylhydrazines with α,β-unsaturated carbonyl compounds, and (2) Amide coupling between the indole intermediate and 2-phenylethylamine. Reaction conditions (e.g., temperature, solvent choice, and catalyst) must be carefully controlled. For example, using DMF as a solvent and HATU as a coupling agent improves amide bond formation efficiency . Post-synthesis purification via column chromatography or HPLC ensures >95% purity .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Confirm the presence of acetyl (δ ~2.5 ppm for CH3) and indole protons (δ ~7.0–8.5 ppm) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS expected [M+H]+ at m/z 349.2).
- IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and indole N-H bends (~3400 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Start with in vitro assays:
- Anticancer activity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) via fluorescence-based assays .
- Antimicrobial testing : Use agar diffusion methods with Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
- Methodological Answer : Systematically modify substituents:
- Indole position 3 : Replace acetyl with sulfonyl or benzyl groups to alter electron density and binding affinity .
- Phenethyl chain : Introduce halogen substituents (e.g., fluorine) to enhance metabolic stability .
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like β-tubulin or serotonin receptors .
Q. How can contradictory data in biological assays (e.g., variable IC50 across cell lines) be resolved?
- Methodological Answer : Conduct follow-up experiments:
- Dose-response curves : Repeat assays with tighter control of cell passage number and culture conditions.
- Mechanistic studies : Use Western blotting to confirm target engagement (e.g., apoptosis markers like caspase-3) .
- Solubility checks : Verify compound solubility in assay media via dynamic light scattering (DLS) .
Q. What strategies mitigate challenges in scaling up synthesis without compromising yield?
- Methodological Answer :
- Flow chemistry : Implement continuous flow systems for indole cyclization to improve reproducibility .
- Catalyst optimization : Replace traditional bases (e.g., K2CO3) with polymer-supported catalysts for easier recovery .
- Process analytical technology (PAT) : Use inline FTIR to monitor reaction progress in real time .
Q. How can researchers address discrepancies in spectral data during characterization?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the indole region .
- X-ray crystallography : Obtain single crystals (via slow evaporation in DCM/hexane) for definitive structural confirmation .
- Comparative analysis : Cross-reference with spectral databases (e.g., PubChem) for analogous indole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
